molecular formula C10H12N2 B12886708 4-Phenyl-3,4-dihydro-2H-pyrrol-5-amine

4-Phenyl-3,4-dihydro-2H-pyrrol-5-amine

Cat. No.: B12886708
M. Wt: 160.22 g/mol
InChI Key: SKIKKIPRXKYKFT-UHFFFAOYSA-N
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Description

Significance of Dihydropyrroles and Pyrrolidine (B122466) Derivatives in Contemporary Chemical Science

Dihydropyrroles and pyrrolidines are five-membered nitrogen-containing heterocycles that serve as fundamental building blocks in the synthesis of a myriad of complex molecules, including natural products, pharmaceuticals, and agrochemicals. The pyrrolidine ring, a saturated heterocycle, is a prevalent scaffold in numerous biologically active compounds, valued for its three-dimensional structure which allows for precise spatial orientation of substituents. This stereochemical complexity is crucial for molecular recognition and interaction with biological targets.

The partially unsaturated dihydropyrrole core, also known as a pyrroline (B1223166), is a privileged structural motif found in a wide array of pharmacologically active natural products. ontosight.ai The development of novel synthetic methodologies to access these scaffolds has been a significant focus of chemical research, leading to an increased interest in the exploration of new drug candidates based on this heterocycle. youtube.combeilstein-journals.org The versatility of these scaffolds is further highlighted by their presence in compounds exhibiting a broad spectrum of biological activities, including but not limited to, anticancer, antibacterial, anti-inflammatory, and antiviral properties.

The significance of these scaffolds in drug discovery is underscored by the numerous approved drugs and clinical candidates that incorporate the pyrrolidine or dihydropyrrole moiety. Their ability to modulate biological processes makes them a continuing source of inspiration for the design of novel therapeutic agents.

Structural Features and Amidine Moiety of 4-Phenyl-3,4-dihydro-2H-pyrrol-5-amine

The chemical compound this compound, also known as 4-phenyl-2-amino-1-pyrroline, possesses a unique set of structural features that define its chemical behavior and potential applications. At its core is the 3,4-dihydro-2H-pyrrole ring, a five-membered heterocycle containing one nitrogen atom and a single endocyclic double bond. This partial unsaturation imparts a degree of conformational rigidity to the ring compared to its fully saturated counterpart, pyrrolidine.

Crucially, the molecule contains a cyclic amidine moiety. An amidine is a functional group characterized by the R-C(=NR')NR''R''' structure. In this compound, the amidine is part of the ring system, with the exocyclic amino group and the endocyclic imine functionality. Amidines are known to be strong bases due to the delocalization of the positive charge in their protonated form, the amidinium ion. clockss.org This basicity is a critical aspect of the molecule's chemical character.

The amidine functional group can exist in different tautomeric forms, such as the amino and imino forms. blogspot.com The predominant tautomer can be influenced by the solvent and the electronic nature of the substituents. This tautomerism is a key factor in the reactivity and potential biological activity of cyclic amidines. nih.gov

Table 1: Key Structural Features of this compound

FeatureDescription
Core Scaffold3,4-dihydro-2H-pyrrole (1-pyrroline)
Key SubstituentPhenyl group at the 4-position
Functional GroupCyclic Amidine
Potential TautomerismAmino-imino tautomerism

Overview of Current Academic Research Trajectories for Dihydropyrrolamines

While specific research on this compound is not extensively documented in publicly available literature, the broader class of dihydropyrrolamines is a subject of ongoing academic interest. Research in this area generally follows several key trajectories:

Synthetic Methodology Development: A significant portion of research is dedicated to the development of novel and efficient synthetic routes to access substituted dihydropyrrolamine scaffolds. This includes the exploration of stereoselective and enantioselective methods to control the three-dimensional architecture of these molecules. chemrxiv.org The synthesis of 2-amino-1-pyrrolines, for instance, has been explored through gold-catalyzed reactions, offering a modern alternative to traditional approaches. researchgate.net

Medicinal Chemistry and Drug Discovery: The structural similarity of dihydropyrrolamines to various natural products and biologically active compounds makes them attractive targets for medicinal chemists. Research efforts are focused on the design and synthesis of libraries of dihydropyrrolamine derivatives to screen for a wide range of pharmacological activities. Given the prevalence of the pyrrolidine and dihydropyrrole cores in bioactive molecules, these scaffolds are often investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.net

Chemical Biology and Target Identification: For dihydropyrrolamine derivatives that exhibit interesting biological activity, a key research trajectory involves the identification of their molecular targets and the elucidation of their mechanism of action. This often involves techniques such as affinity chromatography, proteomics, and molecular modeling to understand how these compounds interact with proteins and other biological macromolecules. The exploration of scaffolds with defined structure-activity relationship (SAR) profiles is a crucial aspect of this research. nih.gov

Table 2: General Research Areas for Dihydropyrrolamine Scaffolds

Research AreaFocus
Organic SynthesisDevelopment of new synthetic routes, stereoselective synthesis.
Medicinal ChemistryDesign and synthesis of derivatives for biological screening.
Chemical BiologyTarget identification and mechanism of action studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

4-phenyl-3,4-dihydro-2H-pyrrol-5-amine

InChI

InChI=1S/C10H12N2/c11-10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,11,12)

InChI Key

SKIKKIPRXKYKFT-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C1C2=CC=CC=C2)N

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Phenyl 3,4 Dihydro 2h Pyrrol 5 Amine and Its Analogs

Strategies for Dihydropyrrole Ring Formation

The construction of the 3,4-dihydro-2H-pyrrole ring system is a key challenge in the synthesis of 4-phenyl-3,4-dihydro-2H-pyrrol-5-amine and its analogs. Various synthetic strategies have been developed to achieve this, ranging from direct cyclization of linear precursors to more complex multicomponent and ring expansion reactions.

Direct Cyclization Approaches from Precursors

Direct cyclization methods involve the formation of the dihydropyrrole ring from an acyclic precursor in a single synthetic step. A classic example of this approach is the Paal-Knorr pyrrole (B145914) synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. mdpi.com While traditionally used for pyrrole synthesis, modifications of this method can be adapted for the synthesis of dihydropyrroles. For the synthesis of this compound, a suitable precursor would be a γ-amino ketone or a related derivative. The reaction typically proceeds under acidic conditions, which facilitates the intramolecular cyclization and subsequent dehydration to form the cyclic imine. mdpi.com

Another direct approach involves the cyclization of 1,5-dienes. Oxidative cyclization of 1,5-dienes can lead to the formation of five-membered heterocyclic rings, including dihydropyrroles, often with high diastereoselectivity. bohrium.com The stereochemical outcome of the reaction is influenced by the geometry of the starting diene. bohrium.com

Multicomponent Reaction (MCR) Methodologies

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like dihydropyrroles from three or more starting materials in a one-pot reaction. researchgate.netbeilstein-journals.orgacs.org These reactions are advantageous as they can generate molecular diversity and complexity in a single step, often with high yields. orientjchem.orgsemanticscholar.org

For the synthesis of dihydropyrrole derivatives, a four-component reaction can be employed, for instance, by reacting α-ketoamides, amines, aromatic aldehydes, and β-nitroalkenes. nih.gov This metal-free and stereoselective reaction allows for the formation of highly functionalized 2,3-dihydro-4-nitropyrroles. nih.gov The resulting nitro group can then be reduced to an amine, providing access to dihydropyrrolamine structures. The mechanism often involves a series of condensation and Michael addition reactions, culminating in an intramolecular cyclization to form the dihydropyrrole ring. orientjchem.org

Aziridine Ring Expansion Techniques

Aziridine ring expansion reactions provide a powerful method for the synthesis of larger nitrogen-containing heterocycles, including dihydropyrroles. researchgate.net The inherent ring strain of the three-membered aziridine ring makes it susceptible to ring-opening reactions, which can be followed by cyclization to form a more stable five-membered ring. researchgate.net

One strategy involves the reaction of aziridines with a suitable coupling partner, which can trigger a stereocontrolled ring expansion. nih.gov For example, the reaction of bicyclic aziridines with rhodium-bound vinyl carbenes can lead to the formation of complex dehydropiperidines through a [3+3] ring expansion. nih.gov While this example leads to a six-membered ring, similar principles can be applied to achieve a [3+2] expansion to form dihydropyrroles. The generation of azomethine ylides from aziridines is a key intermediate in many of these transformations, which can then undergo cycloaddition reactions. researchgate.net The regioselectivity of the aziridine ring-opening is a crucial factor and can be controlled by the substituents on the aziridine ring. frontiersin.org

Stereoselective Synthesis of Dihydropyrrolamine Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of dihydropyrrolamine derivatives is of great importance.

Asymmetric Catalysis in Dihydropyrrole and Pyrrolidine (B122466) Synthesis

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. Various catalytic systems have been developed to control the stereochemistry of the dihydropyrrole ring formation. For instance, rhodium-catalyzed transannulation of sulfonylated triazoles with electron-rich styrenes can produce enantioenriched 2,3-dihydropyrroles. thieme-connect.com The proposed mechanism involves the formation of a rhodium azavinyl carbene, which undergoes a stereoselective cyclopropanation with the olefin, followed by a ring expansion to the dihydropyrrole. thieme-connect.com

Three-component 1,3-dipolar cycloaddition reactions, catalyzed by a chiral N,N'-dioxide-Y(OTf)₃ complex, have been utilized for the asymmetric synthesis of hexahydropyrrolo-isoquinolines. nih.gov This approach involves the in situ formation of dihydroisoquinolium ylides, which then undergo a [3+2] cycloaddition with α,β-unsaturated pyrazole amides with excellent diastereo- and enantioselectivities. nih.gov Similar strategies can be envisioned for the synthesis of chiral this compound analogs. The use of water as a solvent or co-solvent in asymmetric catalysis can sometimes enhance reaction rates and selectivities. rsc.org

Biocatalytic Approaches for Enantioselective Reduction of Cyclic Imines

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for the synthesis of chiral amines. Imine reductases (IREDs) are a class of enzymes that can catalyze the asymmetric reduction of prochiral imines to the corresponding chiral amines with high enantioselectivity. nih.govunifi.itnih.gov

The enantioselective reduction of 2-substituted cyclic imines, such as the precursor to this compound, can be achieved using whole-cell biocatalysts containing an (R)- or (S)-imine reductase. nih.govnih.gov These biocatalytic systems often utilize glucose for in situ cofactor recycling, making the process more efficient and cost-effective. researchgate.net The reactions can be performed in aqueous media or non-conventional solvents like deep eutectic solvents (DESs), which can improve enzyme stability and substrate solubility. unifi.it The use of an (R)-imine reductase from Streptomyces sp. has been shown to be effective for the asymmetric reduction of a range of cyclic imines, affording the corresponding (R)-amines with high conversion and enantiomeric excess. nih.govnih.gov

Diastereoselective Routes to Functionalized 5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic Acid Esters

A significant advancement in the synthesis of highly functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters involves a one-pot, three-step, four-transformation approach. This metal-free methodology utilizes commercially available starting materials, including phenylsulfonylacetonitrile, various aldehydes, and N-(diphenylmethylene)glycine tert-butyl ester, to construct molecules with three contiguous stereocenters. nih.govresearchgate.net The reaction proceeds with good to high yields and diastereoselectivity, offering a practical and scalable route to this class of amidines. nih.gov The use of benign solvents such as diethyl carbonate and 2-methyl tetrahydrofuran further enhances the green credentials of this synthetic strategy. nih.govresearchgate.net

The process is initiated by the condensation of an aldehyde with phenylsulfonylacetonitrile, followed by a Michael addition of the N-(diphenylmethylene)glycine tert-butyl ester. Subsequent intramolecular cyclization and tautomerization afford the desired dihydropyrrole ring system. The diastereoselectivity of the reaction is influenced by the nature of the substituents on the starting materials.

Aldehyde (RCHO)Yield (%)Diastereomeric Ratio (d.r.)
Benzaldehyde75>95:5
4-Chlorobenzaldehyde80>95:5
4-Methoxybenzaldehyde7290:10
2-Naphthaldehyde68>95:5
Cinnamaldehyde6585:15

Catalytic Systems in Dihydropyrrolamine Synthesis

The development of catalytic systems has revolutionized the synthesis of heterocyclic compounds, including dihydropyrrolamines. These methods often offer improved efficiency, selectivity, and milder reaction conditions compared to classical approaches.

Transition Metal-Catalyzed Processes (e.g., Palladium-catalyzed cascades)

Palladium catalysis has emerged as a powerful tool for the construction of complex nitrogen-containing heterocycles through cascade reactions. nih.gov These one-pot transformations allow for the formation of multiple chemical bonds in a single synthetic operation, thereby increasing efficiency and reducing waste. For the synthesis of dihydropyrrolamine analogs, palladium-catalyzed cascades involving an aza-Wacker reaction followed by a Povarov reaction of aryl amines and 1,6-dienes have been explored. nih.gov This approach enables the synthesis of complex fused heterocyclic systems containing a dihydropyrrole motif. The reaction is initiated by the palladium-catalyzed nucleophilic attack of an amine on a coordinated diene, followed by a series of steps including β-hydride elimination and subsequent cyclization. nih.gov The choice of ligand and reaction conditions is crucial for achieving high yields and selectivity.

Another versatile palladium-catalyzed approach involves the intramolecular oxidative aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides. This method provides access to conformationally restricted aza[3.1.0]bicycles, which are valuable scaffolds in medicinal chemistry. The reaction proceeds through the formation of a new C-N bond with oxygen as the terminal oxidant and is tolerant of a range of functional groups on the aryl moiety. nih.gov

Substrate 1Substrate 2Catalyst/LigandProductYield (%)
Aniline1,6-HeptadienePdCl2/2,2'-BipyrazineHexahydro-cyclopenta[b]quinoline derivative78
4-Methoxyaniline1,6-HeptadienePdCl2/2,2'-BipyrazineMethoxy-substituted hexahydro-cyclopenta[b]quinoline72
N-(p-tolyl)-2-vinylcyclopropane-1-carboxamide-Pd(PPh3)2Cl2Aza[3.1.0]bicycle derivative47 (on 5 mmol scale)
Aryl bromide9H-CarbazolePd2(dba)3/Bulky phosphine ligandN-ArylcarbazoleUp to 95

Lewis Acid Catalysis

Lewis acid catalysis provides an alternative strategy for the synthesis of heterocyclic compounds by activating substrates towards nucleophilic attack or by promoting cyclization reactions. While specific examples for the direct synthesis of this compound are not extensively documented, the principles of Lewis acid catalysis can be applied to analogous transformations. For instance, Lewis acids can catalyze the intramolecular cyclization of amino ketones or related intermediates to form the dihydropyrrole ring. The Lewis acid coordinates to a carbonyl group, enhancing its electrophilicity and facilitating the intramolecular attack of the amine.

A pertinent example of Lewis acid-promoted cyclization is the synthesis of 1,3-oxazinane-2,5-diones from N-Cbz-protected diazoketones derived from α-amino acids. In this metal-free process, a Brønsted acid, which can be considered a type of Lewis acid in this context, catalyzes the intramolecular cyclization. frontiersin.org This demonstrates the potential of acid catalysis to facilitate the formation of nitrogen-containing heterocycles under mild conditions. The choice of Lewis acid and solvent is critical to optimize the reaction and minimize side reactions.

Organocatalysis and Metal-Free Protocols

Organocatalysis and metal-free synthetic methodologies have gained prominence as sustainable and cost-effective alternatives to transition metal-catalyzed reactions. These approaches often utilize small organic molecules as catalysts to promote chemical transformations with high enantioselectivity and diastereoselectivity.

As previously discussed in section 2.2.3, a highly efficient, one-pot, metal-free synthesis of functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters has been developed. nih.govresearchgate.net This reaction, which proceeds via a cascade of condensation, Michael addition, and cyclization, exemplifies the power of organocatalytic principles in constructing complex heterocyclic systems. The reaction is promoted by a base and does not require any metal catalysts, making it an environmentally friendly process. nih.gov

The broader field of organocatalysis offers a variety of strategies for the synthesis of pyrroles and their derivatives. nih.gov For instance, cinchona alkaloid-catalyzed tandem Michael addition and Thorpe-Ziegler type reactions between 2-pyrazolin-5-ones and benzylidenemalononitriles have been used to synthesize biologically active 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles with excellent enantioselectivities. nih.gov While the final product is not a dihydropyrrolamine, the underlying principles of organocatalyzed cascade reactions are directly applicable to the synthesis of related heterocyclic structures.

Reactant 1Reactant 2Catalyst/PromoterProduct TypeYield (%)Enantiomeric Excess (ee %)
Phenylsulfonylacetonitrile, AldehydeN-(diphenylmethylene)glycine tert-butyl esterBase5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid ester65-80- (Diastereoselective)
2-Pyrazolin-5-oneBenzylidenemalononitrileCinchona alkaloid6-Amino-5-cyanodihydropyrano[2,3-c]pyrazoleUp to 98Up to >99
Acetone, p-Nitrobenzaldehydep-AnisidineL-Prolineβ-Amino carbonyl compound5094

Mechanistic Investigations of Chemical Reactivity and Transformations

Reaction Pathways Involving the Dihydropyrrolamine Core

The 4-Phenyl-3,4-dihydro-2H-pyrrol-5-amine core possesses a rich and varied reactivity, largely centered on the cyclic amidine functionality. This structural motif, an endocyclic imine conjugated with an exocyclic amine, imparts strong nucleophilic character to the molecule. The dihydropyrrolamine core readily participates in reactions with a wide range of electrophiles.

Key reaction pathways include:

Nucleophilic Addition: The amidine nitrogen atoms, particularly the exocyclic amino group, can act as potent nucleophiles, attacking electrophilic centers. This is fundamental to its role in the synthesis of more complex molecules chemimpex.com.

Condensation Reactions: It undergoes condensation with carbonyl compounds, such as ketones and aldehydes, which is a critical step in the formation of fused heterocyclic systems nih.gov.

Cyclization and Annulation: The bifunctional nature of the amidine allows it to act as a linchpin in cyclization and annulation reactions, leading to the construction of bicyclic and polycyclic frameworks nih.gov.

Oxidation/Dehydrogenation: The dihydropyrrole ring is susceptible to oxidation, leading to the formation of the corresponding aromatic pyrrole (B145914) derivative. This transformation is a key pathway for accessing highly substituted pyrroles researchgate.netnih.govresearchgate.net.

These pathways highlight the utility of the dihydropyrrolamine core as a versatile intermediate in organic synthesis, enabling the construction of diverse and complex molecular architectures.

Transformations to Fused Heterocyclic Systems

A significant aspect of the reactivity of this compound is its utility in synthesizing fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and natural products.

Annulation and Condensation Reactions for Pyrrolo[1,2-a]imidazoles

One of the most well-documented transformations of the dihydropyrrolamine core is its conversion to the pyrrolo[1,2-a]imidazole skeleton nih.govnih.gov. This is typically achieved through a condensation reaction with α-halocarbonyl compounds, such as α-bromo ketones nih.gov.

The reaction mechanism proceeds via two key steps:

Nucleophilic Substitution (SN2): The exocyclic amino group of the dihydropyrrolamine acts as the nucleophile, attacking the electrophilic carbon bearing the halogen atom on the α-haloketone. This initial step forms an N-alkylated intermediate.

Intramolecular Cyclization and Dehydration: The newly formed intermediate undergoes an intramolecular condensation. The endocyclic imine nitrogen attacks the carbonyl carbon of the ketone moiety, forming a five-membered ring intermediate. Subsequent dehydration (loss of a water molecule) leads to the formation of the aromatic imidazole (B134444) ring, resulting in the stable, fused pyrrolo[1,2-a]imidazole system.

This annulation strategy provides a direct and efficient route to a variety of substituted pyrrolo[1,2-a]imidazoles, with the substituents on the final product being determined by the choice of the starting α-haloketone.

Reactant 1Reactant 2Product ScaffoldReaction TypeRef.
3,4-dihydro-2H-pyrrol-5-amineα-Bromo KetonesPyrrolo[1,2-a]imidazoleAnnulation/Condensation nih.gov
Iminopyrrolidinesα-Phenacyl BromidesPyrrolo[1,2-a]imidazoliumAnnulation/Condensation nih.gov

Oxidative Transformations to Pyrrole Derivatives

The dihydropyrrole ring of this compound can be readily converted to its corresponding aromatic pyrrole derivative through oxidative processes researchgate.netnih.gov. This transformation, a dehydrogenation reaction, is a powerful method for synthesizing substituted pyrroles, which are themselves important heterocyclic motifs nih.gov.

Various oxidizing agents can be employed for this purpose. Common reagents include:

Quinone-based oxidants: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are effective for this type of dehydrogenation organic-chemistry.org.

Catalytic Dehydrogenation: Transition metal catalysts, particularly palladium on carbon (Pd/C), can effectively catalyze the dehydrogenation of dihydropyrroles (specifically, 2-phenyl-1-pyrroline) to yield the corresponding pyrrole researchgate.net.

Other Oxidants: Other reagents such as manganese dioxide (MnO₂) have also been used for the dehydrogenation of pyrrolidines to pyrroles, especially when the ring is substituted with electron-withdrawing groups nih.govjst.go.jp.

The reaction involves the formal loss of a molecule of hydrogen (H₂) from the dihydropyrrole ring, leading to the formation of two new double bonds and the creation of a stable, aromatic 5-membered ring system.

Nucleophilic Character and Protonation of the Amidine Moiety

The amidine moiety is the most prominent functional group in this compound and governs much of its chemical behavior. An amidine contains two nitrogen atoms, and their respective basicity and nucleophilicity are key to understanding the molecule's reactivity.

The two nitrogen atoms are the endocyclic imine nitrogen and the exocyclic amine nitrogen. Due to resonance, the positive charge that develops upon protonation can be delocalized across both nitrogen atoms and the carbon atom between them. However, the protonation is generally favored at the exocyclic sp²-hybridized amino nitrogen. Protonation at this site results in a resonance-stabilized cation where the positive charge is shared between the two nitrogen atoms, which is a more stable arrangement than if protonation were to occur at the endocyclic nitrogen.

This delocalization also enhances the nucleophilicity of the exocyclic nitrogen, making it the primary site of attack in reactions with electrophiles, as seen in the SN2 reaction with α-haloketones described in section 3.2.1. The nucleophilic character of this amine is significantly greater than that of a simple alkylamine due to the electronic contribution from the imine portion of the molecule researchgate.net.

Electronic and Steric Effects on Reaction Kinetics and Selectivity

The phenyl group at the 4-position of the dihydropyrrole ring exerts significant electronic and steric effects that modulate the reactivity and selectivity of the molecule's transformations.

Electronic Effects: The phenyl group is generally considered to be weakly electron-withdrawing through inductive effects, but it can also act as an electron-donating group through resonance if the ring system allows for conjugation. In the case of the dihydropyrrole ring, the lack of full aromaticity limits extensive conjugation. However, the electronic nature of the aryl group can still influence the reactivity of nearby functional groups. For instance, electron-donating substituents on the phenyl ring would be expected to increase the electron density of the system, potentially enhancing the nucleophilicity of the amidine moiety, while electron-withdrawing groups would have the opposite effect nih.govrsc.orgrsc.org. Studies on related systems have shown that the chemoselectivity of reactions can be strongly controlled by such electronic factors nih.gov.

Steric Effects: The phenyl group at the C4 position introduces considerable steric bulk fastercapital.com. This steric hindrance can influence the regioselectivity and stereoselectivity of reactions in several ways:

Approach of Reagents: Bulky reagents may approach the dihydropyrrolamine from the face opposite to the phenyl group, leading to diastereoselective transformations.

Conformational Locking: The phenyl group can restrict the conformational flexibility of the five-membered ring, favoring certain conformations that may be more or less reactive.

Hindered Coplanarity: In some cases, steric hindrance between substituents can prevent the aryl group and the heterocyclic core from achieving coplanarity, which can diminish the electronic influence of the aryl group on the ring's reactivity researchgate.net.

The interplay of these electronic and steric factors is crucial for predicting and controlling the outcome of reactions involving this compound.

EffectDescriptionPotential Impact on Reactivity
Electronic The phenyl group can exert inductive and resonance effects on the dihydropyrrole ring.Modulates the nucleophilicity of the amidine moiety; influences reaction rates. Electron-donating groups on the phenyl ring may increase reactivity towards electrophiles, while electron-withdrawing groups may decrease it nih.govrsc.org.
Steric The bulky phenyl group at the C4 position creates steric hindrance around one face of the molecule.Directs the approach of incoming reagents, potentially leading to high stereoselectivity; can influence the stability of transition states fastercapital.commdpi.com.

Aromatization Pathways

Aromatization is a key transformation of the this compound system, leading to the formation of a thermodynamically stable 4-phenyl-1H-pyrrol-2-amine derivative wikipedia.org. This process is mechanistically a dehydrogenation, as detailed in section 3.2.2.

The primary pathway for aromatization involves the removal of two hydrogen atoms from the saturated portion of the dihydropyrrole ring (the C3 and C4 positions or the C2 and C3 positions if considering the tautomeric form). This can occur through several mechanisms:

Catalytic Dehydrogenation: In the presence of a catalyst like Pd/C, the reaction proceeds by the adsorption of the dihydropyrrole onto the catalyst surface, followed by the sequential removal of hydrogen atoms and desorption of the aromatic pyrrole product researchgate.net.

Oxidation with Chemical Oxidants: Reagents like DDQ facilitate aromatization through a stepwise mechanism, which may involve a hydride abstraction followed by deprotonation, or a radical pathway, to form the stable aromatic ring researchgate.net.

Elimination Reactions: In some cases, dihydropyrroles can be intermediates that undergo elimination to form the aromatic pyrrole. For instance, the elimination of a leaving group from an appropriately substituted dihydropyrrole can drive the formation of the aromatic system researchgate.net.

The strong thermodynamic driving force for this reaction is the formation of the highly stable aromatic pyrrole ring, which benefits from the delocalization of 6 π-electrons according to Hückel's rule.

Biological Activity and Mechanistic Insights

Target Interaction Profiling

The biological effects of compounds derived from the 4-phenyl-3,4-dihydro-2H-pyrrol-5-amine scaffold are initiated by their interaction with specific molecular targets, primarily enzymes and receptors.

Derivatives of the pyrrole (B145914) scaffold have been identified as potent modulators of key enzymes involved in cellular signaling pathways, particularly protein kinases. A series of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives have been developed as potent inhibitors of MAPK-interacting kinases (Mnks), specifically Mnk2. nih.gov The phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) by Mnks is a critical step for its oncogenic activity. Pharmacological inhibition of these kinases presents an effective strategy for cancer treatment. nih.gov The cellular mechanism of these inhibitors involves reducing the levels of phosphorylated eIF4E, which is crucial for eIF4E-mediated oncogenic activity. nih.gov

Further studies into related heterocyclic structures, such as 4-phenylthiazoles, have demonstrated dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enzymes implicated in pain and inflammation. nih.gov This highlights the versatility of the phenyl-heterocycle combination in targeting diverse enzyme classes.

The pyrrole moiety is instrumental in designing ligands that can selectively bind to specific receptors. Research has focused on developing selective agonists for sphingosine-1-phosphate (S1P) receptors, which are crucial in various physiological processes. nih.gov A chemotype based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one structure has yielded high-affinity and selective S1P4 receptor agonists. nih.gov

Notably, the 2,5-dimethylpyrrol-3-yl moiety was found to be an essential feature for receptor binding. nih.gov Modifications to other parts of the molecule, such as introducing ethyl groups on the thiazolidin-4-one head or a 2,4-difluorophenyl group as the lipophilic component, led to compounds with high selectivity against other S1P receptor subtypes (S1P1, S1P2, S1P3, S1P5). nih.gov This demonstrates the potential for fine-tuning receptor selectivity through structural modifications of the core scaffold.

Cellular and Molecular Pathway Investigations

The interaction of these compounds at the molecular level translates into significant effects on cellular behavior, including the control of cell division and the activation of programmed cell death pathways.

A primary focus of research on this compound derivatives has been their antiproliferative activity against various cancer cell lines. nih.govnih.gov The metabolic cycle of L-proline, where 3,4-dihydro-2H-pyrrole-2-carboxylic acid is a key intermediate, is crucial for cancer cell survival and proliferation. nih.gov Derivatives of this structure have shown promising antiproliferative activity and a high selectivity index against multiple human cancer cell lines when compared to the standard drug Cisplatin. nih.gov

Similarly, N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives demonstrated potent anti-proliferative activity against MV4-11 acute myeloid leukaemia (AML) cells. nih.gov Another study on novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, which share a similar structural motif, also reported moderate to good potency against a range of cancer cell lines, including PC-3, MDA-MB-231, and MIA PaCa-2. mdpi.com

Table 1: Antiproliferative Activity of Selected Heterocyclic Compounds

Compound ClassTarget Cell LineReported ActivitySource
N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivativesMV4-11 (AML)Potent anti-proliferative activity nih.gov
3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivativesMultiple human cancer cell linesGood or high selectivity index nih.gov
4-Aryl-3,4-dihydro-2H-1,4-benzoxazine (Compound 14f)PC-3 (Prostate)IC50 = 9.71 µM mdpi.com
4-Aryl-3,4-dihydro-2H-1,4-benzoxazine (Compound 14f)MDA-MB-231 (Breast)IC50 = 12.9 µM mdpi.com
4-Aryl-3,4-dihydro-2H-1,4-benzoxazine (Compound 14f)MIA PaCa-2 (Pancreatic)IC50 = 9.58 µM mdpi.com

Targeting apoptotic pathways is a highly effective strategy in cancer therapy. nih.gov Derivatives of the pyrrole scaffold have been shown to induce apoptosis, or programmed cell death, in cancer cells. The intrinsic, or mitochondrial, apoptotic pathway is a key target. nih.gov For instance, certain novel imidazole (B134444) derivatives, which are also five-membered nitrogen heterocycles, induce apoptosis by modulating the levels of the Bcl-2 family of proteins. nih.gov

Mechanistic studies revealed that these compounds increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, cytochrome c release, and subsequent activation of the caspase cascade. nih.govresearchgate.net Specifically, the activation of caspase-8 has been identified as an apical event, leading to the activation of downstream executioner caspases like caspase-3. nih.govresearchgate.net The cleavage of poly(ADP-ribose)polymerase (PARP) by activated caspase-3 is a hallmark of apoptosis that has been observed in cells treated with these compounds. nih.gov

Broad-Spectrum Biological Effects of Dihydropyrrole Derivatives

The dihydropyrrole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents. Derivatives of this heterocyclic system have demonstrated a remarkable range of biological activities, attributable to their unique electronic and structural features that allow for diverse interactions with biological targets. Research has illuminated their potential across several key areas, including combating microbial infections, protecting neuronal cells from damage, and mitigating inflammation and oxidative stress.

Antimicrobial Activity

Dihydropyrrole derivatives have emerged as a significant class of compounds with potent antimicrobial properties against a wide spectrum of pathogens, including both bacteria and fungi. The versatility of the dihydropyrrole ring allows for structural modifications that can enhance potency and selectivity, making these compounds promising candidates for new antimicrobial drugs.

Numerous studies have demonstrated that heterocyclic compounds containing pyrimidine (B1678525) and pyrrole rings exhibit considerable biological activity. mazums.ac.ir The incorporation of different substituents onto the dihydropyrrole core has been a key strategy in developing effective antimicrobial agents. For instance, the synthesis of novel dihydropyrimidine (B8664642) derivatives attached to a pyrrole ring has yielded compounds with significant efficacy against Gram-positive bacteria. mazums.ac.ir In one study, a derivative containing a chlorine atom (compound 4e) showed the highest antimicrobial effect, with a Minimum Inhibitory Concentration (MIC) of 3.90 μg/ml and a Minimum Bactericidal Concentration (MBC) of 7.81 μg/ml. mazums.ac.ir

Similarly, other research has focused on synthesizing and evaluating new series of pyrrole derivatives. researchgate.netscielo.org.mx One such study reported that a synthesized compound (3d) showed activity comparable to the standard drug Ciprofloxacin against E. coli and S. aureus at a concentration of 100 μg/mL. scielo.org.mx Another investigation highlighted a compound (3c) featuring a 4-hydroxyphenyl ring that exhibited potent antifungal activity against Candida albicans, proving more active than the standard drug Clotrimazole. researchgate.netscielo.org.mx The presence of this specific functional group appeared to be crucial for its antifungal effect. researchgate.netscielo.org.mx

The antimicrobial potential also extends to dihydropyrrol-2-one structures. Modifications to this scaffold, such as the addition of selenium and sulfur-based urea (B33335) derivatives, have resulted in broad-spectrum antimicrobial agents. westernsydney.edu.au Notably, the incorporation of electron-withdrawing groups, particularly bromine, on a C4-phenyl ring enhanced antibacterial activity. westernsydney.edu.au One thiourea-based molecule (10c) demonstrated the highest activity against Staphylococcus aureus with an MIC of 16 µM. westernsydney.edu.au

Derivative TypeTarget MicroorganismKey FindingsReference Compound(s)
Dihydropyrimidine-pyrroleGram-positive bacteriaCompound 4e (with chlorine) showed highest effect (MIC= 3.90 µg/ml)Gentamicin
Substituted PyrroleE. coli, S. aureusCompound 3d was equipotent at 100 µg/mLCiprofloxacin
Substituted PyrroleC. albicansCompound 3c (with 4-hydroxyphenyl ring) was highly activeClotrimazole
Dihydropyrrol-2-oneS. aureusThiourea molecule 10c had highest activity (MIC= 16 µM)N/A

Neuroprotective Effects

Oxidative stress is a significant contributor to the pathogenesis of neurodegenerative disorders. bohrium.comnih.gov Dihydropyrrole derivatives, along with related heterocyclic compounds like dihydropyridines, have been investigated for their potential to protect neurons from various toxic insults. These compounds often exert their effects by scavenging free radicals, modulating cellular signaling pathways involved in cell death, and inhibiting enzymes that contribute to neurodegeneration. bohrium.comnih.gov

Studies on novel 1,4-dihydropyridine (B1200194) derivatives have demonstrated potent neuroprotective properties against toxicity induced by oxidative stress, tau hyperphosphorylation, and calcium overload. nih.gov A specific dihydropyridine (B1217469) derivative, CV-159, has been shown to provide significant protection against delayed neuronal death in the hippocampal CA1 region following transient forebrain ischemia in rats. nih.gov This compound also reduced the size of brain infarcts after permanent middle cerebral artery occlusion, suggesting its potential in treating ischemic brain injury. nih.gov

Pyrrole-based compounds have also shown significant promise. In one study, newly synthesized N-pyrrolyl hydrazide hydrazones were evaluated for their neuroprotective properties in neuronal in vitro models. bohrium.comresearchgate.net These compounds exhibited statistically significant neuroprotective effects against induced oxidative stress. bohrium.comresearchgate.net Specifically, compound 9a offered the most pronounced protection, comparable to that of melatonin, and also showed a significant inhibitory effect on monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases. bohrium.comresearchgate.net

Further research into pyrrole-containing azomethine compounds has reinforced these findings. nih.govmdpi.com In a model of H₂O₂-induced oxidative stress in neuroblastoma SH-SY5Y cells, all tested compounds showed significant neuroprotection. mdpi.com The most potent compounds provided over 50% protection at a concentration of 10 µM. mdpi.com Similarly, in a model using 6-OHDA-induced toxicity, which mimics Parkinson's disease, pyrrole hydrazones demonstrated strong neuroprotective effects, preserving synaptosomal viability by up to 82%. nih.gov

Compound ClassNeurotoxicity ModelKey Protective EffectsReference Compound(s)
1,4-Dihydropyridine DerivativesOxidative stress, Tau hyperphosphorylation, Calcium overloadPotent neuroprotection against multiple toxic stimuli. nih.govN/A
Dihydropyridine (CV-159)Ischemic brain injury (in vivo)Protected against delayed neuronal death; reduced infarct size. nih.govNicardipine, Nifedipine
N-pyrrolyl hydrazide hydrazonesOxidative stress (in vitro)Significant neuroprotection; MAO-B inhibition (Compound 9a). bohrium.comresearchgate.netMelatonin
Pyrrole-containing azomethinesH₂O₂-induced oxidative stress (in vitro)Up to 53% protection at 10 µM. mdpi.comN/A
Pyrrole hydrazones6-OHDA-induced toxicity (in vitro)Preserved synaptosomal viability by up to 82%. nih.govN/A

Anti-inflammatory and Antioxidant Properties

Inflammation and oxidative stress are interconnected processes that underpin a wide range of chronic diseases. Dihydropyrrole derivatives and their structural relatives have been identified as potent agents capable of modulating these pathways. Their antioxidant activity often stems from the ability to donate a hydrogen atom or an electron to neutralize free radicals, while their anti-inflammatory effects can be mediated through the inhibition of pro-inflammatory enzymes and cytokines. nih.govgavinpublishers.com

Research into dihydropyridine (DHP) derivatives has revealed significant antioxidant potential. gavinpublishers.comnih.gov In one study, newly synthesized long-chain fatty DHPs were found to have better antioxidant potential than the antihypertensive drug nifedipine. nih.gov Certain fatty analogs showed antioxidant activity comparable to standard antioxidants like butylated hydroxytoluene (BHT) and vitamin E. nih.gov Another investigation using β-carotene/linoleic acid and DPPH assays found that 1,4-DHPs with electron-donating groups on their aromatic rings exhibited high Relative Antioxidant Activity (RAA), with some compounds showing RAA values of up to 80%, significantly higher than that of ascorbic acid (49%). gavinpublishers.com

The anti-inflammatory effects of these compounds are also well-documented. Dihydropyranoaurone derivatives have been evaluated for their ability to inhibit inducible nitric oxide synthase (iNOS) and nitrite (B80452) production in lipopolysaccharide-stimulated macrophage cells, demonstrating their potential as anti-inflammatory agents. nih.gov Similarly, a study on 1,4-dihydropyridine derivatives identified a lead compound that inhibited nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) while increasing the anti-inflammatory cytokine IL-10 in vitro. nih.gov This compound also demonstrated efficacy in an in vivo model of acute lung injury. nih.gov

Furthermore, dihydro-pyrazole hybrids, which share structural similarities with dihydropyrroles, have shown potent antioxidant properties and significant inhibition of lipoxygenase, an enzyme involved in the inflammatory cascade. nih.govmdpi.com Certain dihydro-pyrazole compounds exhibited up to 98% anti-lipid peroxidation activity. nih.govmdpi.com

Compound ClassAssay/ModelKey FindingsReference Compound(s)
Fatty DihydropyridinesAntioxidant assaysBetter antioxidant potential than nifedipine; comparable to BHT and Vitamin E. nih.govNifedipine, BHT, Vitamin E
1,4-Dihydropyridinesβ-carotene/linoleic acid assayCompounds with electron-donating groups had high RAA (up to 80%). gavinpublishers.comAscorbic Acid
1,4-DihydropyridinesLPS-stimulated macrophages; Acute lung injury modelInhibited NO, TNF-α, IL-6; Increased IL-10. nih.govN/A
Dihydro-pyrazolesAnti-lipid peroxidation assayPotent activity, with up to 98% inhibition. nih.govmdpi.comN/A

Applications in Advanced Organic Synthesis and Medicinal Chemistry

4-Phenyl-3,4-dihydro-2H-pyrrol-5-amine as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a fertile starting point for the development of a diverse range of therapeutic agents. The this compound core embodies the key attributes of such a scaffold. The non-planar, sp³-hybridized nature of the dihydro-pyrrole ring provides a distinct three-dimensional geometry that allows for precise spatial orientation of substituents, facilitating optimal interactions within the binding pockets of proteins.

The presence of the phenyl group at the 4-position is particularly significant. This aromatic moiety can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, which are crucial for molecular recognition and binding affinity. Furthermore, the phenyl ring offers multiple points for chemical modification, allowing for the fine-tuning of a compound's pharmacological profile.

The amine functionality at the 5-position provides a critical handle for introducing a wide array of substituents and for forming key hydrogen bonds with biological targets. This combination of a defined stereochemical structure, a versatile aromatic group, and a reactive amine function underpins its status as a privileged scaffold.

Derivatives of the closely related 2H-pyrrol-5-amine core have been investigated for a range of biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai For instance, research into related pyrrolidine (B122466) structures has demonstrated their utility in developing potent and selective inhibitors for various enzyme classes.

Table 1. Bioactive Derivatives Based on Related Pyrrolidine Scaffolds
Derivative ClassBiological Target/ActivityTherapeutic PotentialReference
Pyrrolo[1,2-a]imidazolesCell-mediated immunity regulationAnti-inflammatory, Anti-arthritic google.com
3,4-dihydro-2-imino-2H-pyrrol-5-amine derivativesKinase inhibitionAnticancer
Pyrrolone derivativesPlasmodium falciparum inhibitionAntimalarial nih.gov

Role as Key Synthetic Intermediates for Complex Molecular Architectures

Beyond its role as a foundational scaffold, this compound is a valuable and versatile synthetic intermediate. The cyclic imine tautomer of the amine group provides a reactive site for nucleophilic additions, while the amine itself can participate in a wide range of coupling and condensation reactions. This dual reactivity allows for the efficient construction of more complex, polycyclic systems.

One notable application is in the synthesis of fused heterocyclic systems. For example, the related compound 2-amino-4,5-dihydro-3H-pyrrole is a key building block for creating 2,3-di(4-substituted phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. google.com This reaction involves the condensation of the amino-pyrroline with a 2-halo-1,2-di(substituted phenyl)ethanone, demonstrating how the pyrroline (B1223166) core can be elaborated into more complex, biologically active molecules. google.com

The synthesis of pyrrole (B145914) derivatives often involves multi-step sequences, including condensation and cyclization reactions. ontosight.ainih.gov The this compound structure serves as a pre-formed, functionalized five-membered ring, streamlining the synthesis of intricate molecular targets. Its utility as a building block is particularly evident in the construction of libraries of compounds for high-throughput screening, where its modifiable handles allow for the rapid generation of chemical diversity.

Table 2. Synthetic Utility of the Amino-Pyrroline Core
Starting MaterialReaction TypeResulting Molecular ArchitectureReference
2-Amino-4,5-dihydro-3H-pyrroleCondensation/CyclizationPyrrolo[1,2-a]imidazoles google.com
3,4-Dihydro-2-imino-2H-pyrrol-5-amineReaction with 2-haloketonesBicyclic imidazole (B134444) derivatives
β,γ-unsaturated oxime esters and terminal alkynes[4+1] HeteroannulationPolysubstituted 1-pyrrolines researchgate.net

Strategic Design of Next-Generation Pyrrolidine-Based Therapeutics

The strategic design of new drugs based on the this compound scaffold leverages structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Medicinal chemists systematically modify the core structure to understand how these changes influence biological activity.

Key areas for modification include:

Substitution on the Phenyl Ring: The electronic and steric properties of the phenyl group can be altered by introducing substituents at the ortho, meta, or para positions. For example, adding electron-withdrawing groups like halogens or electron-donating groups can significantly impact binding affinity and cell permeability. Studies on related 3-phenyl-pyrrolidine derivatives have shown that a para-fluoro substituent can improve potency against certain biological targets. ontosight.ai

Modification of the Amine Group: The amine functionality can be acylated, alkylated, or incorporated into larger ring systems to explore new interactions with the target protein. These modifications can also be used to modulate the compound's physicochemical properties, such as solubility and metabolic stability.

Stereochemistry: The chiral center at the 4-position of the pyrrolidine ring is a critical determinant of biological activity. The synthesis of stereochemically pure enantiomers is often necessary to identify the more active isomer and to avoid potential off-target effects associated with the other enantiomer.

This rational design approach, guided by SAR, allows for the evolution of the simple this compound scaffold into highly optimized, next-generation therapeutic candidates. For instance, the development of kinase inhibitors often involves exploring the SAR of the hinge-binding region, for which the amino-pyrroline moiety can be a key pharmacophore. nih.gov

Table 3. Structure-Activity Relationship (SAR) Considerations
Structural ModificationPotential ImpactExample from Related ScaffoldsReference
Para-substitution on the phenyl ringEnhanced potency and selectivityIntroduction of a fluoro group improved activity in some pyrrolidine series. ontosight.ai
Replacement of phenyl with other aryl/heteroaryl groupsAltered binding interactions and physicochemical properties4-phenyl-5-pyridyl-1,3-thiazole derivatives developed as p38 MAP kinase inhibitors. nih.gov
Modification of the exocyclic amineImproved solubility, metabolic stability, and target engagementAcylation or alkylation to form amides or substituted amines. nih.gov

Q & A

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Methodological Answer : Introduce substituents at the phenyl ring (e.g., electron-withdrawing groups like -NO2_2) to modulate electronic effects and improve binding to biological targets. Compare analogs using computational docking (e.g., AutoDock Vina) against receptors like tubulin (antitumor activity) or carbonic anhydrase (enzyme inhibition). Validate predictions via in vitro assays (e.g., IC50_{50} measurements) .

Q. How do contradictory data arise in crystallographic vs. spectroscopic analyses of dihydro-pyrrole derivatives?

  • Methodological Answer : Discrepancies may stem from dynamic puckering of the dihydro-pyrrole ring in solution (observed via NMR) versus static conformations in X-ray structures. Use temperature-dependent NMR (VT-NMR) to study ring-flipping kinetics. For crystallography, select solvents like dichloromethane or acetonitrile to stabilize specific conformers .

Q. What combinatorial chemistry approaches are suitable for generating libraries of dihydro-pyrrole derivatives?

  • Methodological Answer : Use a Ugi four-component reaction (4-CR) with amines, carbonyls, isocyanides, and carboxylic acids to introduce diversity. Employ microwave-assisted synthesis (100°C, 30 min) to accelerate imine formation. Screen libraries via high-throughput fluorescence polarization assays for rapid SAR profiling .

Q. How can reaction conditions be tailored to improve regioselectivity in dihydro-pyrrole functionalization?

  • Methodological Answer : Use transition-metal catalysis (e.g., Pd(OAc)2_2) with directing groups (e.g., -NH2_2) to achieve C–H activation at the 3-position. For electrophilic substitutions, employ Friedel-Crafts alkylation with bulky Lewis acids (e.g., AlCl3_3) to direct substitution to the para position of the phenyl ring .

Q. What computational methods predict metabolic stability of 4-Phenyl-3,4-dihydro-2H-pyrrol-5-amine analogs?

  • Methodological Answer : Use in silico tools like ADMET Predictor™ or SwissADME to estimate cytochrome P450 (CYP) metabolism. Focus on sites vulnerable to oxidation (e.g., benzylic C–H bonds). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS metabolite identification .

Methodological Considerations

  • Data Contradiction Analysis : When NMR and X-ray data conflict, apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model equilibrium geometries and compare with experimental results .
  • Experimental Design : Use factorial design (e.g., 2k^k factorial) to optimize reaction variables (temperature, catalyst loading, solvent polarity) and identify interactions affecting yield or enantiomeric excess .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.